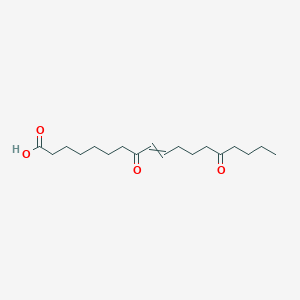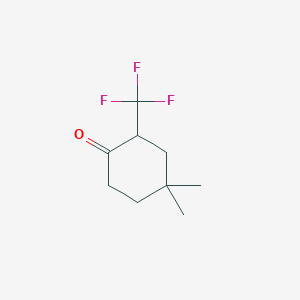
4,4-Dimethyl-2-(trifluoromethyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-2-(trifluoromethyl)cyclohexan-1-one is a substituted cyclohexane derivative It is characterized by the presence of two methyl groups and a trifluoromethyl group attached to a cyclohexane ring, with a ketone functional group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable cyclohexanone precursor using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient heat and mass transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-2-(trifluoromethyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group yields 4,4-Dimethyl-2-(trifluoromethyl)cyclohexanol.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-2-(trifluoromethyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-2-(trifluoromethyl)cyclohexan-1-one involves its interaction with molecular targets through its functional groups. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-2-cyclohexen-1-one: Similar structure but lacks the trifluoromethyl group.
4,4-Dimethylcyclohexanone: Similar structure but lacks both the trifluoromethyl group and the double bond.
Uniqueness
4,4-Dimethyl-2-(trifluoromethyl)cyclohexan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring specific chemical reactivity and stability.
Propiedades
Fórmula molecular |
C9H13F3O |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
4,4-dimethyl-2-(trifluoromethyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H13F3O/c1-8(2)4-3-7(13)6(5-8)9(10,11)12/h6H,3-5H2,1-2H3 |
Clave InChI |
MPSFAFNPEWLUFE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=O)C(C1)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14307884.png)
![N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine](/img/structure/B14307886.png)
![4-[3-[2-(Phenoxymethyl)phenyl]propyl]morpholine;hydrochloride](/img/structure/B14307889.png)
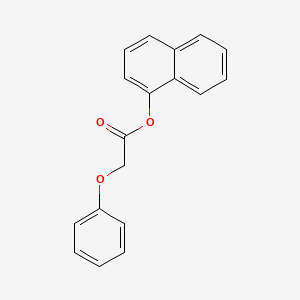
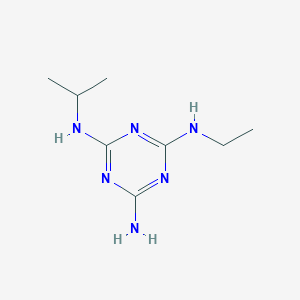
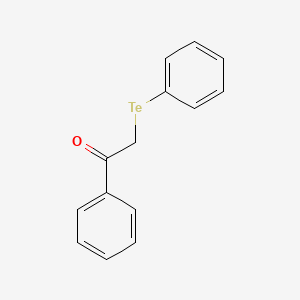
![5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14307910.png)
![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14307923.png)
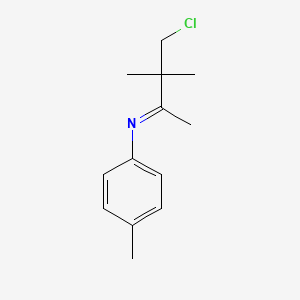
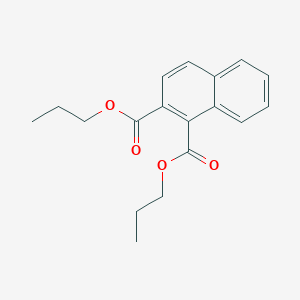
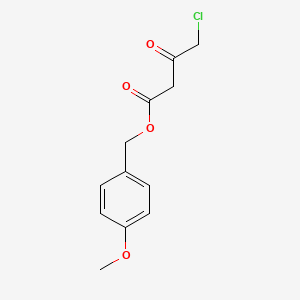
![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)
![N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide](/img/structure/B14307968.png)
